molecular formula C20H32 B158053 Rimuene CAS No. 1686-67-5

Rimuene

Cat. No.: B158053
CAS No.: 1686-67-5
M. Wt: 272.5 g/mol
InChI Key: BAIWMJSLFJWAQP-WSTLGDPDSA-N
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Description

Rimuene is a diterpene hydrocarbon that has been the subject of various chemical studies due to its unique structure and properties. It is primarily found in certain plant species and has been isolated for research purposes. The structure of this compound has been elucidated through various spectroscopic methods, confirming its constitution and stereochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rimuene involves several steps, starting from simpler organic compounds. One of the key synthetic routes includes the conversion of erythroxydiol-Y into this compound through a series of chemical reactions. This process involves the use of specific reagents and conditions to achieve the desired transformations .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, it is typically synthesized in research laboratories for experimental purposes. The methods used in industrial settings would likely involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Rimuene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

    Substitution: Various substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield more saturated hydrocarbons.

Scientific Research Applications

Rimuene has several applications in scientific research:

Mechanism of Action

The mechanism by which rimuene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Rimuene is structurally similar to other diterpenes such as:

  • Isophyllocladene
  • Thujone
  • Hibaene
  • Fenchone

Uniqueness

What sets this compound apart from these similar compounds is its unique stereochemistry and specific reactivity patterns. While it shares some common features with other diterpenes, the distinct arrangement of atoms in this compound gives it unique chemical and biological properties .

Properties

IUPAC Name

(2S,4aR,4bS,10aR)-2-ethenyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32/c1-6-19(4)12-13-20(5)15(14-19)9-10-16-17(20)8-7-11-18(16,2)3/h6,10,15,17H,1,7-9,11-14H2,2-5H3/t15-,17-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIWMJSLFJWAQP-WSTLGDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2C1=CCC3C2(CCC(C3)(C)C=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@]2([C@@H]3CCCC(C3=CC[C@@H]2C1)(C)C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Rimuene

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